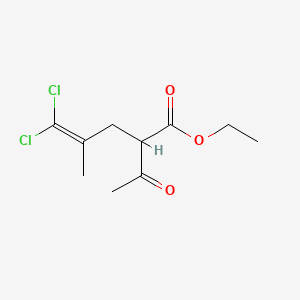
Alkannin
Übersicht
Beschreibung
This compound is known for its antimicrobial, anti-tumor, and anti-inflammatory properties . It has been widely used in traditional medicine, cosmetics, and some food products.
Wissenschaftliche Forschungsanwendungen
Anchusin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various naphthoquinone derivatives.
Biology: Studied for its antimicrobial and anti-tumor properties.
Medicine: Investigated for its potential use in anti-inflammatory and anti-cancer therapies.
Industry: Used in the production of cosmetics, dyes, and food products.
Wirkmechanismus
Anchusin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. For example, anchusin can suppress the cell viability, adhesion, invasion, and migratory ability of cancer cells through pathways mediated by toll-like receptor 2 (TLR2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Similar Compounds:
Alkannin: Another naphthoquinone pigment with similar properties.
Lawsone: A naphthoquinone derivative found in henna with antimicrobial properties.
Juglone: A naphthoquinone compound found in walnut trees with herbicidal properties.
Uniqueness: Anchusin is unique due to its wide range of biological activities and its use in traditional medicine. Its ability to inhibit multiple pathways involved in inflammation and cancer progression makes it a valuable compound for scientific research and potential therapeutic applications .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Alkannin interacts with various enzymes, proteins, and other biomolecules. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cell proliferation at sub-micromolar concentrations in 3T3-L1 pre-adipocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism for this compound’s anticancer activity and pervasive toxicity has been demonstrated to be closely related to the generation of reactive oxygen species (ROS) and the bioreductive alkylation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. For instance, when extracted from fresh tissues, the pigment gradually darkens over several days, finally forming black precipitates, which are thought to be polymers .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, β-acetoxyisovaleryl this compound (AAN-II) from Alkanna tinctoria has been shown to promote the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling .
Metabolic Pathways
This compound is involved in several metabolic pathways. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anchusin can be synthesized through various chemical reactions involving naphthoquinone derivatives. One common method involves the oxidative coupling of naphthoquinone with suitable precursors under controlled conditions .
Industrial Production Methods: Industrial production of anchusin typically involves the extraction of the compound from the roots of Lithospermum erythrorhizon. The roots are dried, ground, and subjected to solvent extraction to isolate the pigment. The extracted compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Anchusin undergoes several types of chemical reactions, including:
Oxidation: Anchusin can be oxidized to form various quinone derivatives.
Reduction: Reduction of anchusin leads to the formation of hydroquinone derivatives.
Substitution: Anchusin can undergo substitution reactions with nucleophiles, leading to the formation of various substituted naphthoquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted naphthoquinones.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Alkannin involves the condensation of two molecules of shikonin in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Shikonin", "Lewis acid catalyst (e.g. aluminum chloride, boron trifluoride, or zinc chloride)", "Solvent (e.g. chloroform or dichloromethane)" ], "Reaction": [ "Step 1: Dissolve shikonin and the Lewis acid catalyst in a solvent.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Purify the resulting product by column chromatography or recrystallization.", "Step 4: The product obtained is Alkannin." ] } | |
CAS-Nummer |
517-88-4 |
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
5,8-dihydroxy-6-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
UNNKKUDWEASWDN-JTQLQIEISA-N |
Isomerische SMILES |
CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |
SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |
Kanonische SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |
Aussehen |
Solid powder |
melting_point |
116 - 117 °C |
Andere CAS-Nummern |
517-88-4 |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(–)-Alkannin, Alkanet extract, Alkanna red, Alkannin, Anchusa acid, Anchusin, C.I. 75530, C.I. Natural Red 20 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



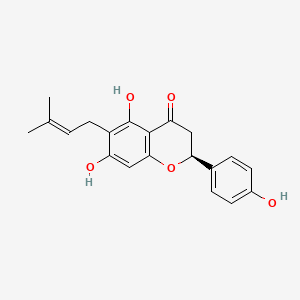
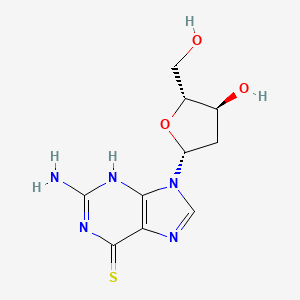
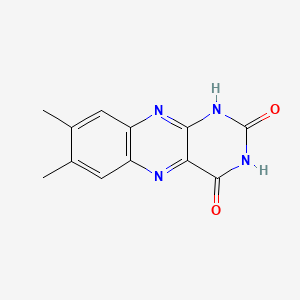

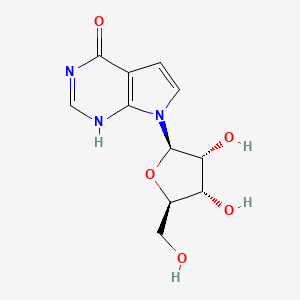


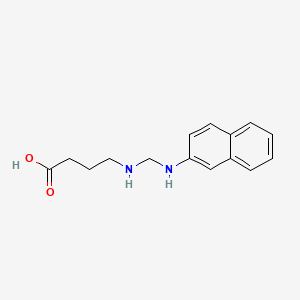

![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
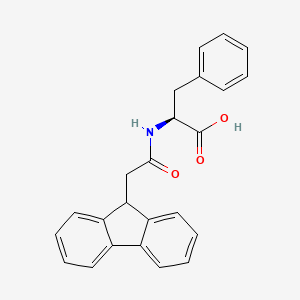
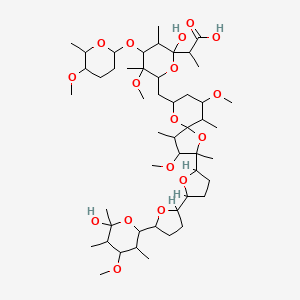
![4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B1664719.png)
